molecular formula C24H18FN5O2S2 B12141045 N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141045
M. Wt: 491.6 g/mol
InChI Key: HXOBPRKQSPVOMK-UHFFFAOYSA-N
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Description

This compound is a hybrid acetamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenylmethyl group at the 5-position and a 1,2,4-triazole ring at the 2-position via a sulfanylacetamide linker. The triazole moiety is further substituted with a phenyl group at the 4-position and a furan-2-yl group at the 5-position. The synthesis likely involves multi-step reactions, such as cyclization of thiosemicarbazides, nucleophilic substitution of chloroacetamides, and coupling of heterocyclic intermediates under basic conditions, as described in analogous protocols .

Properties

Molecular Formula

C24H18FN5O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18FN5O2S2/c25-17-10-8-16(9-11-17)13-19-14-26-23(34-19)27-21(31)15-33-24-29-28-22(20-7-4-12-32-20)30(24)18-5-2-1-3-6-18/h1-12,14H,13,15H2,(H,26,27,31)

InChI Key

HXOBPRKQSPVOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, involving cyclization of α-halo ketones with thioureas. For this subunit:

  • Starting material : 4-Fluorobenzyl chloride is reacted with bromoacetone to form 1-(4-fluorobenzyl)-2-bromopropan-1-one .

  • Cyclization : Treatment with thiourea in ethanol under reflux yields the thiazole core.

Reaction Conditions :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Time6–8 hours
Yield68–72%

Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cyclocondensation of Thiosemicarbazides

The triazole-thiol subunit is synthesized via cyclization of a thiosemicarbazide intermediate:

  • Step 1 : Furan-2-carbohydrazide reacts with phenyl isothiocyanate to form 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide .

  • Step 2 : Alkaline cyclization using NaOH (15% aqueous) at 80°C for 4 hours yields the triazole-thiol.

Optimization Notes :

  • Higher yields (40–45%) are achieved with sodium hydrogencarbonate as a mild base.

  • Prolonged heating (>6 hours) leads to decomposition, reducing yield.

Coupling via Acetamide Linker

Nucleophilic Substitution

The thiazole and triazole subunits are connected via a chloroacetamide intermediate:

  • Step 1 : 2-Chloro-N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is prepared by reacting the thiazole-2-amine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

  • Step 2 : The triazole-thiol undergoes nucleophilic substitution with the chloroacetamide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C.

Key Parameters :

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Time12 hours
Yield55–60%

Phase Separation for Purification

Post-coupling, the crude product is purified via phase separation using toluene and aqueous NaOH (20%), achieving >90% purity. This method effectively removes acidic by-products and unreacted starting materials.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.12 (m, 9H, aromatic-H), 4.32 (s, 2H, SCH₂CO), 3.89 (s, 2H, CH₂Ph).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 680 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) shows a single peak at t<sub>R</sub> = 6.8 minutes, confirming >98% purity.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Hantzsch SynthesisHigh regioselectivityModerate yields (~70%)
Alkaline CyclizationScalableSensitive to heating duration
Phase SeparationEfficient impurity removalRequires aromatic solvents

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrate effective antibacterial and antifungal activities. The presence of the thiazole ring enhances the interaction with microbial enzymes, potentially leading to inhibition of growth in various pathogens .

Anticancer Properties

Compounds that incorporate thiazole and triazole structures have been investigated for their anticancer effects. The unique structural features allow these compounds to interfere with cancer cell proliferation. In vitro studies have shown promising results where similar compounds induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This suggests potential applications in treating inflammatory diseases by reducing the synthesis of leukotrienes, which are mediators of inflammation .

Pesticidal Activity

The compound's structural characteristics imply potential use as a pesticide or herbicide. Research has indicated that thiazole and triazole derivatives can exhibit herbicidal properties by disrupting the growth processes in plants or fungi. This application is particularly relevant given the ongoing need for effective agricultural chemicals that are also environmentally friendly .

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. The incorporation of thiazole and triazole groups into polymer matrices could lead to materials with enhanced conductivity or photonic properties, making them suitable for applications in electronics and photonics .

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several thiazole derivatives similar to N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-pheny...}. Results indicated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Proliferation : In vitro studies demonstrated that compounds with similar structures inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Inflammation Models : Docking studies using inflammatory models suggested that this compound could effectively bind to 5-lipoxygenase, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of N-substituted acetamides with 1,2,4-triazole and thiazole/oxadiazole pharmacophores. Key structural analogs include:

Compound Name Substituents (Triazole/Thiazole) Key Modifications Bioactivity Reference
Target Compound 5-(4-Fluorophenylmethyl)-thiazole; 5-(furan-2-yl)-4-phenyl-triazole Fluorine at phenyl; furan heterocycle Hypothesized anti-inflammatory/antiproliferative
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Methylsulfanyl)benzyl; 2-chlorophenyl Chlorine substituent; methylsulfanyl group Crystallographically characterized (X-ray)
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole; 3-hydroxypropyl Hydrophilic hydroxypropyl group; benzothiazole heterocycle Antiproliferative activity (unpublished)
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-Trimethylphenyl Sterically hindered aryl group Unknown (structural analog)
  • Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to chlorine analogs (e.g., ’s chlorophenyl derivative), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative metabolism .
  • Furan vs. Pyridinyl/Benzothiazole : The furan-2-yl group in the target compound introduces oxygen-based π-π interactions, contrasting with nitrogen-rich pyridinyl () or sulfur-containing benzothiazole () analogs. This may alter binding affinity in enzyme pockets .

Physicochemical and Spectral Properties

  • 1H NMR Data : Triazole-thioacetamides with furan substituents () display characteristic δ 7.5–8.1 ppm signals for furan protons and δ 4.2–4.5 ppm for methylene (-S-CH₂-CO-) groups. The target compound’s 4-fluorophenylmethyl group would show aromatic protons near δ 7.0–7.3 ppm .
  • However, the fluorine atom may mitigate this via polarity .

Biological Activity

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Structure and Properties

The compound features a thiazole moiety linked to a furan and triazole structure, which are known for their diverse biological activities. Here is a summary of its structural components:

ComponentDescription
Thiazole A five-membered ring containing sulfur and nitrogen, contributing to bioactivity.
Furan A five-membered aromatic ring with oxygen, enhancing pharmacological properties.
Triazole A five-membered ring with three nitrogen atoms, known for antifungal and antibacterial properties.
Fluorophenyl A phenyl group substituted with fluorine, which can enhance lipophilicity and biological activity.

The molecular weight of the compound is approximately 416.5 g/mol, which is typical for compounds with significant biological activity.

Antitumor Activity

Recent studies have indicated that compounds featuring thiazole and triazole rings exhibit notable antitumor properties. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-withdrawing groups like fluorine on the phenyl ring has been associated with increased cytotoxicity due to enhanced interaction with cellular targets.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22
Target CompoundVariousTBD

Antifungal Activity

The triazole component is particularly significant for antifungal activity. Triazoles are well-documented for their ability to inhibit fungal growth by targeting ergosterol synthesis, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can exhibit broad-spectrum antifungal activity.

The proposed mechanism of action for the target compound involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Disruption of Cellular Signaling : By modulating signaling pathways such as MAPK and PDE4, it can reduce tumor necrosis factor-alpha (TNFα) levels, thereby mitigating inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Thiazole Ring : Essential for cytotoxicity; modifications at positions 1 and 3 can significantly alter activity.
  • Furan and Triazole Substituents : Influence solubility and interaction with biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreases lipophilicity and cytotoxicity
Alteration in thiazole positionCan enhance or diminish bioactivity

Case Study 1: In Vivo Efficacy

In a preclinical study involving rodent models, administration of similar thiazole-triazole compounds demonstrated significant tumor reduction compared to control groups. The study monitored TNFα levels as a biomarker for inflammation and found substantial decreases post-treatment.

Case Study 2: Clinical Trials

Preliminary clinical trials involving related compounds have shown promising results in patients with resistant fungal infections. The compounds exhibited minimal side effects while effectively reducing fungal load.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Hydrazine derivatives react with carbon disulfide and amines to form the 1,2,4-triazole core .
  • Thioether linkage : Chloroacetamide intermediates are coupled with thiol-containing triazoles under basic conditions (e.g., KOH in ethanol) and reflux .
  • Functional group introduction : Halogenation or alkylation steps introduce substituents like the 4-fluorophenylmethyl group .
  • Purification : Column chromatography or recrystallization from ethanol is used to isolate the final product .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assigns protons and carbons in the thiazole, triazole, and acetamide moieties .
  • X-ray crystallography : Resolves the 3D arrangement of functional groups (e.g., triazole-thioether conformation) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • In vitro antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-exudative activity : Carrageenan-induced edema models in rodents, compared to diclofenac sodium .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of structurally analogous compounds?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
  • Temperature control : Maintaining 70–80°C during triazole ring closure minimizes side products .
  • Catalyst use : Zeolite-Y or pyridine improves coupling efficiency in acetamide formation .
  • Real-time monitoring : TLC or HPLC tracks intermediates to adjust reaction duration .

Q. How should researchers address contradictory data in biological activity across studies?

  • Methodological Answer :

  • Structural analogs comparison : Evaluate substituent effects (e.g., furan vs. thiophene) using SAR tables .
  • Assay standardization : Replicate conditions (e.g., cell line passage number, solvent controls) to isolate variables .
  • Docking studies : Compare binding affinities to targets (e.g., COX-2 or kinase enzymes) to explain potency differences .

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantifies binding constants with enzymatic targets .
  • Fluorescence anisotropy : Measures disruption of protein-DNA interactions in anticancer assays .
  • Metabolomic profiling : LC-MS identifies downstream biomarkers (e.g., prostaglandins for anti-inflammatory effects) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Molecular dynamics simulations : Predict stability of ligand-target complexes (e.g., triazole-thiazole interactions) .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity risks for novel analogs .
  • QSAR modeling : Correlates electronic parameters (e.g., logP, HOMO/LUMO) with antimicrobial IC50 values .

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